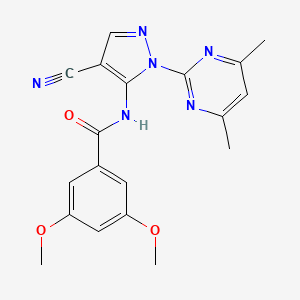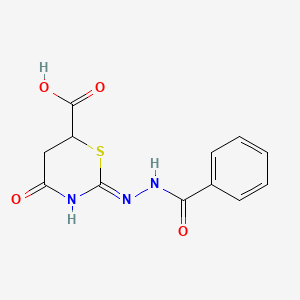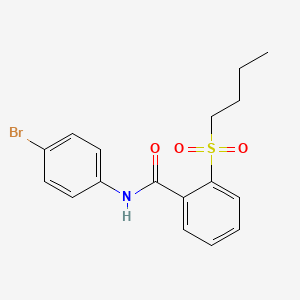![molecular formula C20H25Cl2N5O2 B11178681 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11178681.png)
1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound It features a pyrimido[1,2-a][1,3,5]triazine core, substituted with dichlorophenyl, dimethyl, and morpholin-4-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[1,2-a][1,3,5]triazine core, followed by the introduction of the dichlorophenyl, dimethyl, and morpholin-4-yl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the triazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research focuses on its potential as a drug candidate for various diseases, including its mechanism of action and efficacy.
Industry: The compound is explored for its use in material science, such as in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its therapeutic potential.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound shares structural similarities but differs in the core structure and substitution pattern.
Indole Derivatives: Compounds with indole scaffolds exhibit diverse biological activities and are often compared for their pharmacological properties.
Uniqueness: 1-(3,5-Dichlorophenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern and the presence of the pyrimido[1,2-a][1,3,5]triazine core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H25Cl2N5O2 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H25Cl2N5O2/c1-14-15(2)23-20-26(18-10-16(21)9-17(22)11-18)12-25(13-27(20)19(14)28)4-3-24-5-7-29-8-6-24/h9-11H,3-8,12-13H2,1-2H3 |
InChI Key |
DRDWTBYNYXIEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=CC(=CC(=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11178601.png)
![1-(3-chloro-4-methylphenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11178602.png)
![4-methyl-2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene](/img/structure/B11178603.png)
![(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone](/img/structure/B11178624.png)
![3-[3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11178629.png)
![3-(4-chlorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11178639.png)
![N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11178647.png)


![N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11178687.png)

![4-[(4-Fluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B11178692.png)
![(2Z)-1H-benzimidazol-2-yl(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile](/img/structure/B11178695.png)

